Sulphosuccinic acid, sodium salt
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Overview
Description
Sulphosuccinic acid, sodium salt, also known as sodium sulfosuccinate, is an inorganic compound with the chemical formula C4H7NaO7S. It appears as a white crystalline powder that is soluble in water. This compound is primarily used in industrial applications as a dyeing aid, enhancing color fastness and uniform dyeing. It also serves as a component in surfactants, such as detergents, dye dispersants, and emulsifiers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulphosuccinic acid, sodium salt, is typically synthesized by reacting maleic anhydride with sodium bisulfite. The reaction is carried out at a temperature range of 70-90°C. The maleic anhydride is preheated, and then a solution of sodium bisulfite is slowly added to the system. The reaction mixture is stirred for 2-10 hours at the same temperature range to obtain the sodium sulfosuccinate solution .
Industrial Production Methods
For industrial production, the process involves the same basic reaction but on a larger scale. The raw materials used are maleic anhydride and sodium bisulfite. The reaction is conducted in large reactors with precise control over temperature and stirring to ensure high conversion rates and product quality. The final product is crystallized and purified to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Sulphosuccinic acid, sodium salt, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form succinic acid derivatives.
Substitution: It can undergo substitution reactions where the sulfonic group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Succinic acid derivatives.
Substitution: Various substituted succinic acid derivatives.
Scientific Research Applications
Sulphosuccinic acid, sodium salt, has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the extraction and purification of proteins and other biomolecules.
Medicine: Utilized in the formulation of pharmaceuticals, particularly as a component in laxatives and stool softeners.
Industry: Widely used in the textile industry as a dyeing aid, in the cosmetic industry as a mild surfactant, and in the production of detergents and emulsifiers .
Mechanism of Action
The precise mechanism of action of sulphosuccinic acid, sodium salt, is not fully understood. it is believed to act as a chelator, binding to specific enzymes and proteins and inhibiting their activity. This chelation process can alter the structure and function of the target molecules, leading to various effects depending on the application .
Comparison with Similar Compounds
Similar Compounds
- Sulphosuccinic acid, alkyl (C4-C20) or diesters, sodium salts
- Sulphosuccinic acid monoalkyl polyethyleneglycol esters, sodium salts
- Alkyl sulfonates
Uniqueness
Sulphosuccinic acid, sodium salt, is unique due to its combination of properties, including high solubility in water, excellent surfactant properties, and its ability to act as a chelator. These characteristics make it highly versatile and suitable for a wide range of applications, from industrial to pharmaceutical uses .
Biological Activity
Sulphosuccinic acid, sodium salt (also known as sodium sulfosuccinate), is a compound widely recognized for its surfactant properties and applications in various fields, including pharmaceuticals, cosmetics, and agriculture. This article explores the biological activity of this compound, focusing on its mechanisms of action, safety assessments, and relevant case studies.
This compound is a sulfonated diester derived from succinic acid. Its chemical structure can be represented as:
This compound is known for its ability to act as a surfactant, which lowers the surface tension of liquids and facilitates the emulsification of oils and water.
Mechanisms of Biological Activity
1. Surfactant Properties:
The primary biological activity of sodium sulfosuccinate stems from its surfactant properties. It reduces surface tension in biological fluids, which enhances the absorption of lipids and other compounds. This characteristic is particularly beneficial in formulations aimed at improving drug delivery and enhancing skin permeability .
2. Biodegradability:
Research indicates that sodium sulfosuccinate is biodegradable, making it an environmentally friendly option compared to other synthetic surfactants. Its breakdown products are generally non-toxic, contributing to its safety profile in various applications .
Safety Assessments
The safety of sodium sulfosuccinate has been evaluated in several studies:
- Skin Irritation Studies: In a study involving rabbits, sodium sulfosuccinate was found to cause significant skin irritation with scores indicating strong irritation potential. The primary irritation score reached 3.83 out of 4 when applied under occlusive conditions .
- Toxicokinetics: A study administered varying doses of sodium sulfosuccinate to rats. The results indicated that the compound was rapidly excreted, primarily through feces (66%) and urine (25-35%), with no significant accumulation in tissues .
- Repeated Dose Toxicity: In chronic toxicity studies, no adverse effects were observed at lower doses (≤1250 mg/kg bw) over extended periods. However, higher concentrations (≥1.5%) resulted in decreased body weight gains and increased mortality rates .
Case Studies
1. Cosmetic Applications:
A safety assessment conducted by the Cosmetic Ingredient Review (CIR) highlighted the efficacy of sodium sulfosuccinate as an emulsifier in cosmetic formulations. The panel concluded that it is safe for use within established concentration limits .
2. Pharmaceutical Formulations:
Sodium sulfosuccinate has been utilized in drug formulations due to its ability to enhance solubility and bioavailability. For instance, it has been included in formulations aimed at improving the oral bioavailability of poorly soluble drugs by acting as a solubilizing agent .
Data Table: Summary of Biological Activities and Safety Assessments
Study Type | Findings |
---|---|
Skin Irritation | Primary irritation score: 3.83/4; significant irritation observed |
Toxicokinetics | Rapid excretion: 66% feces, 25-35% urine; minimal tissue accumulation |
Repeated Dose Toxicity | NOAEL: 730 mg/kg bw/day; adverse effects at higher doses |
Cosmetic Safety Assessment | Safe for use in cosmetics; effective emulsifier |
Pharmaceutical Efficacy | Enhances solubility and bioavailability of poorly soluble drugs |
Properties
CAS No. |
20526-58-3 |
---|---|
Molecular Formula |
C4H5NaO7S |
Molecular Weight |
220.14 g/mol |
IUPAC Name |
sodium;1,4-dihydroxy-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C4H6O7S.Na/c5-3(6)1-2(4(7)8)12(9,10)11;/h2H,1H2,(H,5,6)(H,7,8)(H,9,10,11);/q;+1/p-1 |
InChI Key |
WQQPDTLGLVLNOH-UHFFFAOYSA-M |
SMILES |
C(C(C(=O)[O-])S(=O)(=O)O)C(=O)[O-].[Na+] |
Canonical SMILES |
C(C(C(=O)O)S(=O)(=O)[O-])C(=O)O.[Na+] |
Key on ui other cas no. |
20526-58-3 |
physical_description |
Liquid |
Pictograms |
Irritant |
Related CAS |
29454-16-8 (Parent) |
Origin of Product |
United States |
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